molecular formula C17H17NO3S B2770195 N-[2-(ethylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 890601-49-7

N-[2-(ethylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

货号: B2770195
CAS 编号: 890601-49-7
分子量: 315.39
InChI 键: ANQWPLHIYZYDCO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Development of Benzodioxine Derivatives

The 1,4-benzodioxine scaffold emerged in the late 19th century, with early synthetic methods focused on cyclization reactions of catechol derivatives. By the mid-20th century, advancements in heterocyclic chemistry enabled systematic modifications of the benzodioxine core, particularly through electrophilic substitution and ring-opening/ring-closing strategies. The discovery of natural 1,4-benzodioxane derivatives, such as the lignan family of phytochemicals, further spurred interest in their synthetic analogs. Palladium-catalyzed cross-coupling reactions in the 1990s revolutionized access to diverse benzodioxine derivatives, allowing for precise functionalization at the 2- and 3-positions of the dioxane ring. These innovations laid the groundwork for exploring the scaffold’s bioactivity across therapeutic areas.

Significance of the 1,4-Benzodioxine Heterocyclic System in Drug Discovery

The 1,4-benzodioxine system is prized for its balanced physicochemical properties, including moderate lipophilicity ($$\log P \approx 2.5$$), hydrogen-bond acceptor capacity from ether oxygens, and conformational rigidity. These features enable favorable interactions with biological targets such as G-protein-coupled receptors (GPCRs), ion channels, and enzymes. For example:

  • Neuronal nicotinic acetylcholine receptors (nAChRs): Benzodioxane derivatives like WB-4101 exhibit sub-nanomolar affinity for α1-adrenoceptors, underscoring their utility in neurological drug design.
  • Antiplatelet agents: 1,4-Benzodioxine carboxamides demonstrate inhibitory activity against GPIIb/IIIa integrin, a key target in thrombosis prevention.
  • Anticancer applications: Substituted benzodioxines disrupt protein-protein interactions (PPIs) by mimicking α-helical motifs, as seen in p53-Mdm2 inhibitors.

The scaffold’s adaptability is further evidenced by its presence in over 50 clinical candidates targeting conditions from hypertension to bacterial infections.

Structure-Activity Relationship Paradigms in Benzodioxine Chemistry

SAR studies reveal that bioactivity is highly sensitive to substitutions at the 2- and 3-positions of the dioxane ring and the aromatic benzene moiety. Key findings include:

Position Modification Biological Impact Example
2 Carboxamide Enhances hydrogen bonding with targets (e.g., GPIIb/IIIa) Compound 9-2p (IC$$_{50}$$ = 2.3 μM)
3 Methyl/Aryl Modulates selectivity for α1- vs. α2-adrenoceptors WB-4101 (α1A pK$$_i$$ = 9.39)
Benzene Electron-withdrawing groups Improves metabolic stability and receptor affinity 6-Nitro-1,4-benzodioxane derivatives

Chirality at the 2- and 3-positions also critically influences target engagement. For instance, (S)-enantiomers of benzodioxane α1-antagonists show 10–100-fold higher potency than their (R)-counterparts.

Positioning of N-[2-(Ethylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Within the Benzodioxine Family

This compound integrates three strategic modifications to the 1,4-benzodioxine core:

  • 2-Carboxamide group: Positioned to act as a hydrogen-bond donor/acceptor, mimicking peptide backbones in PPI inhibitors.
  • 2,3-Dihydro configuration: Partial saturation of the dioxane ring reduces planarity, potentially enhancing membrane permeability compared to fully aromatic analogs.
  • N-[2-(Ethylsulfanyl)phenyl] substituent: The ethylsulfanyl moiety introduces sulfur-based hydrophobicity, which may improve binding to hydrophobic receptor pockets (e.g., thrombus-associated GPIIb/IIIa).

Structurally, it bridges peptidomimetic (carboxamide) and small-molecule (ethylsulfanyl) drug design paradigms. Its dihydro configuration aligns with trends in modern benzodioxine chemistry, where reduced ring aromaticity is exploited to fine-tune pharmacokinetic properties.

属性

IUPAC Name

N-(2-ethylsulfanylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-2-22-16-10-6-3-7-12(16)18-17(19)15-11-20-13-8-4-5-9-14(13)21-15/h3-10,15H,2,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQWPLHIYZYDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1NC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ethylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxine Ring: The initial step involves the formation of the benzodioxine ring through a cyclization reaction. This can be achieved by reacting catechol with an appropriate dihalide under basic conditions.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the benzodioxine intermediate with an ethylthiol reagent in the presence of a base.

    Formation of the Carboxamide Group: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process.

化学反应分析

Types of Reactions

N-[2-(ethylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated derivatives

科学研究应用

Antidiabetic Potential

Recent studies have evaluated the antidiabetic potential of compounds related to N-[2-(ethylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide. For instance, a series of derivatives were synthesized and tested for their ability to inhibit the α-glucosidase enzyme, which is crucial in carbohydrate metabolism. Compounds showed varying degrees of inhibitory activity, with some demonstrating moderate effectiveness compared to acarbose, a standard antidiabetic drug .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of benzodioxine structures exhibit significant antibacterial and antifungal activities. The incorporation of ethylsulfanyl groups enhances these properties due to increased lipophilicity and potential interactions with microbial membranes .

Other Therapeutic Applications

Beyond antidiabetic and antimicrobial effects, there is emerging interest in exploring the neuroprotective properties of benzodioxine derivatives. Some studies suggest that these compounds may exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

Case Study 1: Antidiabetic Activity

In a study conducted by researchers at a Nigerian university, several new derivatives based on the benzodioxine structure were synthesized and tested for their α-glucosidase inhibitory activity. Among these, one derivative demonstrated an IC50 value of 81.12 µM, indicating moderate activity compared to acarbose with an IC50 of 37.38 µM .

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial efficacy of benzodioxine derivatives against various bacterial strains. The results indicated that certain compounds exhibited significant inhibition zones in agar diffusion tests, suggesting their potential as therapeutic agents against infections .

作用机制

The mechanism of action of N-[2-(ethylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The ethylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The benzodioxine moiety may interact with various receptors or enzymes, modulating their function. The carboxamide group can form hydrogen bonds with biological molecules, influencing their activity and stability.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs bearing variations in the phenyl substituent or carboxamide linkage. Key differences in electronic effects, steric bulk, and physicochemical properties are highlighted.

Substituent Variations on the Phenyl Ring
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-(ethylsulfanyl) C₁₇H₁₇NO₃S 327.39 Moderate lipophilicity; sulfur may enhance metabolic stability .
N-[2-(4-sulfamoylphenyl)ethyl]-... 4-sulfamoylphenethyl C₁₇H₁₈N₂O₅S 386.40 Sulfonamide group improves hydrogen bonding; higher polarity .
N-[2-(trifluoromethyl)phenyl]-... 2-(trifluoromethyl) C₁₆H₁₂F₃NO₃ 347.27 Strong electron-withdrawing CF₃ group; increased metabolic stability .
N-[3-(trifluoromethyl)phenyl]-... 3-(trifluoromethyl) C₁₆H₁₂F₃NO₃ 347.27 Meta-CF₃ may reduce steric hindrance vs. ortho-substituted analogs .
N-{4-nitrophenyl}-... 4-nitro C₁₅H₁₂N₂O₅ 300.27 Electron-withdrawing NO₂ group; potential reactivity in redox environments .

Key Observations :

  • Electronic Effects: The ethylsulfanyl group (target compound) is weakly electron-donating, contrasting with the electron-withdrawing sulfamoyl, CF₃, and NO₂ groups in analogs. This difference may influence binding to hydrophobic or polar receptor pockets.
  • Solubility : Sulfamoyl and nitro groups enhance water solubility via hydrogen bonding or polarity, whereas ethylsulfanyl and CF₃ reduce it .
Pharmacological Implications
  • Target Compound : The ethylsulfanyl group’s balance of lipophilicity and moderate polarity may optimize blood-brain barrier penetration, making it suitable for CNS-targeting agents.
  • Trifluoromethyl Analogs () : CF₃ groups are prevalent in agrochemicals and pharmaceuticals due to their metabolic resistance and electronegativity, as seen in fluoxetine .
  • Nitro Derivative (): The NO₂ group’s redox activity may limit in vivo utility due to toxicity risks but could be leveraged in prodrug designs .

生物活性

N-[2-(ethylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide, with CAS number 890601-49-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H17NO3S, with a molecular weight of 315.4 g/mol. The compound features a benzodioxine ring structure along with an ethylsulfanyl group and a carboxamide functional group.

PropertyValue
CAS Number890601-49-7
Molecular FormulaC17H17NO3S
Molecular Weight315.4 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Benzodioxine Ring : Cyclization reaction using catechol and a dihalide under basic conditions.
  • Introduction of the Ethylsulfanyl Group : Nucleophilic substitution reaction with ethylthiol.
  • Formation of the Carboxamide Group : Reaction with an appropriate amine under dehydrating conditions.

Antimicrobial Activity

Benzodioxine derivatives have also been evaluated for antimicrobial activity. While direct studies on this specific compound are scarce, related structures have demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for these compounds often range from 250 to 7.81 µg/ml .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. For instance, related benzodioxine derivatives showed moderate inhibition against the α-glucosidase enzyme, which is relevant for managing type 2 diabetes . The IC50 values for some derivatives were found to be comparable to established antidiabetic drugs.

The biological activity of this compound may involve several mechanisms:

  • Interaction with Thiol-containing Enzymes : The ethylsulfanyl group can inhibit the activity of enzymes that contain thiol groups.
  • Receptor Modulation : The benzodioxine moiety may interact with specific receptors or enzymes, modulating their functions.
  • Hydrogen Bonding : The carboxamide group can form hydrogen bonds with biological molecules, influencing their stability and activity.

Case Studies and Research Findings

  • Anticancer Evaluation : A study on similar compounds indicated that certain benzodioxines exhibited over 70% growth inhibition in cancer cell lines through ROS-mediated pathways .
  • Antimicrobial Testing : Compounds within this chemical class were tested against various pathogens, showing broad-spectrum activity with MIC values indicating potential for further development as antimicrobial agents .
  • Diabetes Management : Research into related compounds demonstrated weak to moderate inhibition against α-glucosidase enzymes, suggesting potential therapeutic applications in diabetes management .

常见问题

Q. What are the key synthetic strategies for preparing N-[2-(ethylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the benzodioxine core via cyclization of catechol derivatives with epichlorohydrin under basic conditions.
  • Step 2 : Introduction of the carboxamide group using coupling reagents (e.g., EDC/HOBt) to react the benzodioxine carboxylic acid with 2-(ethylsulfanyl)aniline.
  • Step 3 : Purification via column chromatography or recrystallization, monitored by HPLC for >95% purity .
    Methodological Note: Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products like sulfoxide derivatives from the ethylsulfanyl group .

Q. How does the molecular structure influence the compound’s physicochemical properties?

The compound’s structure combines:

  • A benzodioxine ring (lipophilic, planar), enhancing membrane permeability.
  • A carboxamide linker (hydrogen-bonding capability), critical for target binding.
  • An ethylsulfanyl group (electron-rich, susceptible to oxidation), influencing metabolic stability.
    Structural Analysis: Use X-ray crystallography or DFT calculations to confirm stereochemistry and intramolecular interactions (e.g., S···O non-covalent bonds) .

Q. What preliminary assays are recommended to assess biological activity?

  • In vitro binding assays : Screen against GPCRs or kinases using fluorescence polarization.
  • Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cells (IC₅₀ values >50 µM indicate low toxicity).
  • Solubility and stability : Perform shake-flask solubility tests and monitor degradation in simulated gastric fluid .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets?

  • Modify substituents : Replace the ethylsulfanyl group with methylsulfonyl to enhance oxidative stability and evaluate changes in IC₅₀ against COX-2 or 5-LOX enzymes .
  • Scaffold hopping : Compare activity with analogues replacing benzodioxine with benzofuran (e.g., N-(2-(benzofuran-3-yl)phenyl) derivatives) .
  • Data-Driven Design : Use QSAR models trained on PubChem datasets to predict binding affinities .

Q. What computational methods validate target engagement and mechanism of action?

  • Molecular docking : Simulate interactions with cyclooxygenase isoforms (PDB IDs: 1PTH, 3LN1) using AutoDock Vina; prioritize poses with ΔG < -8 kcal/mol .
  • MD simulations : Assess binding stability over 100 ns trajectories (RMSD < 2 Å indicates stable complexes) .
  • ADMET Prediction : Use SwissADME to forecast bioavailability, CYP450 metabolism, and blood-brain barrier penetration .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Experimental Replication : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Orthogonal Validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays yield inconsistent IC₅₀ values.
  • Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends (e.g., logP vs. activity cliff) .

Q. What strategies address low aqueous solubility during in vivo studies?

  • Prodrug Design : Introduce phosphate esters at the carboxamide group to enhance hydrophilicity .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI < 0.2) for sustained release .
  • Co-Solvent Systems : Use 10% DMSO + 5% Cremophor EL in saline for IP/IV administration .

Methodological Challenges and Solutions

Q. How to characterize degradation products under accelerated stability conditions?

  • LC-MS/MS : Identify major degradants (e.g., sulfoxide derivatives) using a C18 column and 0.1% formic acid gradient .
  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks; quantify impurities against USP thresholds (<0.5% for any unknown) .

Q. What analytical techniques confirm enantiomeric purity for chiral centers?

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers (resolution >1.5) .
  • Circular Dichroism : Validate absolute configuration by comparing experimental and simulated CD spectra .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。